N-[(Azepane-1-carbonyl)sulfanyl]benzamide
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Overview
Description
N-[(Azepane-1-carbonyl)sulfanyl]benzamide is an organic compound that features a benzamide moiety linked to an azepane ring through a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azepane-1-carbonyl)sulfanyl]benzamide typically involves the reaction of azepane-1-carbonyl chloride with benzamide in the presence of a base. The reaction is carried out under mild conditions, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(Azepane-1-carbonyl)sulfanyl]benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles like bromine or nitric acid can be used under acidic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzamide derivatives
Scientific Research Applications
N-[(Azepane-1-carbonyl)sulfanyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(Azepane-1-carbonyl)sulfanyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl)-4-methyl-benzamide
- N-(Naphthalen-1-yl) phenazine-1-carboxamide
Uniqueness
N-[(Azepane-1-carbonyl)sulfanyl]benzamide is unique due to its specific structural features, such as the presence of both an azepane ring and a benzamide moiety linked through a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
64621-30-3 |
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Molecular Formula |
C14H18N2O2S |
Molecular Weight |
278.37 g/mol |
IUPAC Name |
S-benzamido azepane-1-carbothioate |
InChI |
InChI=1S/C14H18N2O2S/c17-13(12-8-4-3-5-9-12)15-19-14(18)16-10-6-1-2-7-11-16/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,17) |
InChI Key |
YVQNTRXBVLQPMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)SNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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